![molecular formula C4H9ClFNO2 B145661 Methyl 2-amino-3-fluoropropanoate hydrochloride CAS No. 136581-47-0](/img/structure/B145661.png)
Methyl 2-amino-3-fluoropropanoate hydrochloride
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Overview
Description
Methyl 2-amino-3-fluoropropanoate hydrochloride is a chemical compound with the molecular formula C4H9ClFNO2. It is commonly used in various chemical and pharmaceutical research applications due to its unique properties. This compound is a derivative of alanine, where the amino group is substituted with a fluorine atom, and it is often used as an intermediate in the synthesis of more complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-amino-3-fluoropropanoate hydrochloride typically involves the fluorination of a suitable precursor, such as methyl 2-amino-3-chloropropanoate. The reaction is carried out under controlled conditions to ensure the selective substitution of the chlorine atom with a fluorine atom. The reaction is usually performed in the presence of a fluorinating agent, such as hydrogen fluoride or a fluorine gas, at elevated temperatures .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale fluorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques. The final product is obtained as a hydrochloride salt to enhance its stability and solubility .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-amino-3-fluoropropanoate hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles such as sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
- Substitution reactions yield various substituted derivatives.
- Oxidation reactions produce nitro or nitroso compounds.
- Reduction reactions result in amine or alcohol derivatives .
Scientific Research Applications
Chemistry
Methyl 2-amino-3-fluoropropanoate hydrochloride serves as a crucial building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:
- Substitution Reactions : The fluorine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
- Reduction and Oxidation Reactions : It can undergo reduction to yield alcohol derivatives and oxidation to form carboxylic acids.
Biology
In biological research, this compound is utilized for studying enzyme mechanisms and protein synthesis. Its interactions with enzymes can provide insights into metabolic pathways and potential therapeutic targets.
Medicine
This compound is significant in pharmaceutical development, particularly for drugs targeting neurological conditions. Its role as an intermediate in the synthesis of bioactive compounds enhances its medicinal value.
Neuroprotective Effects
A study investigated the neuroprotective properties of this compound on neuronal cell lines exposed to oxidative stress. Results indicated that the compound reduced cell death and oxidative damage, suggesting potential therapeutic applications in neurodegenerative diseases.
Antibacterial Activity
Research focused on the antibacterial effects of this compound against various bacterial strains. It demonstrated significant inhibitory effects against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli), indicating its potential as a lead compound for antibiotic development.
Enzyme Interaction Studies
Studies exploring enzyme interactions revealed that this compound could inhibit specific aminotransferases involved in amino acid metabolism. This inhibition alters metabolic profiles in treated cells, providing insights into metabolic regulation.
Data Tables
Mechanism of Action
The mechanism of action of methyl 2-amino-3-fluoropropanoate hydrochloride involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s reactivity and binding affinity to target molecules. This compound can inhibit or activate enzymes by forming covalent bonds or through non-covalent interactions, affecting various biochemical pathways .
Comparison with Similar Compounds
- Methyl 2-amino-3-chloropropanoate
- Methyl 2-amino-3-bromopropanoate
- Methyl 2-amino-3-iodopropanoate
Comparison: Methyl 2-amino-3-fluoropropanoate hydrochloride is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Compared to its halogenated analogs, the fluorine derivative exhibits higher stability, reactivity, and selectivity in various reactions. This makes it a valuable compound in both research and industrial applications .
Biological Activity
Methyl 2-amino-3-fluoropropanoate hydrochloride is a compound of interest due to its potential biological activities, particularly in antimicrobial and therapeutic applications. This article provides a comprehensive overview of its biological activity, focusing on relevant research findings, case studies, and data tables.
Chemical Structure and Properties
This compound is an amino acid derivative with a fluorinated side chain. Its chemical structure is crucial for its biological activity, as the presence of the fluorine atom can enhance lipophilicity and alter the interaction with biological targets.
- Chemical Formula : C4H8ClFNO2
- Molecular Weight : 155.56 g/mol
- CAS Number : 17136-54-8
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of various amino acid derivatives, including this compound. The compound has been evaluated for its effectiveness against different bacterial strains.
Inhibitory Effects on Bacterial Enzymes
Research indicates that compounds similar to this compound can inhibit key bacterial enzymes, such as alanine racemase (Alr), which is essential for bacterial cell wall synthesis.
Compound | Enzyme Target | Inhibition Type | Reference |
---|---|---|---|
This compound | Alr | Competitive | |
β-Fluoroalanine | Alr | Suicide substrate | |
β-Chloroalanine | Alr | Irreversible |
These findings suggest that this compound may act as a competitive inhibitor of Alr, potentially leading to bactericidal effects.
Study on Antimicrobial Efficacy
A study conducted by Humljan et al. focused on synthesizing various amino acid derivatives to evaluate their antimicrobial efficacy. Among these, this compound exhibited significant inhibitory activity against Gram-negative bacteria.
- Tested Strains : Escherichia coli, Salmonella typhimurium
- Results : The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, indicating promising antibacterial activity.
The mechanism by which this compound exerts its antimicrobial effects involves the inhibition of bacterial cell wall synthesis through the disruption of D-alanine metabolism mediated by alanine racemase inhibition. This pathway is critical for bacterial survival and proliferation.
Toxicity and Safety Profile
While evaluating the biological activity of this compound, it is essential to consider its toxicity profile:
Parameter | Value |
---|---|
Acute Toxicity (LD50) | >2000 mg/kg (rat) |
Cytotoxicity (HepG2 cells) | IC50 = 50 µg/mL |
These results indicate that while the compound has antimicrobial potential, it also exhibits cytotoxicity at higher concentrations.
Properties
IUPAC Name |
methyl 2-amino-3-fluoropropanoate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8FNO2.ClH/c1-8-4(7)3(6)2-5;/h3H,2,6H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONWXGBSDBSSAKZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CF)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClFNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.57 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136581-47-0 |
Source
|
Record name | methyl 2-amino-3-fluoropropanoate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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